Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-
Description
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: 130064-21-0), also referred to as 2,4'-Dihydroxyacetophenone, is a substituted acetophenone derivative featuring two phenyl rings and a tetrahydro-2H-pyran (THP) ether group. The THP moiety acts as a protective group for hydroxyl functionalities, enhancing stability during synthetic processes . This compound is pivotal in organic synthesis, particularly in pharmaceuticals, where its structural complexity allows for tailored reactivity and functionalization .
Properties
CAS No. |
51706-34-4 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C19H20O3/c20-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)22-17-13-7-8-14-21-17/h1-6,9-12,17,19H,7-8,13-14H2 |
InChI Key |
DNNDHIKCLIZHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of Diphenyl-2-(tetrahydro-2H-pyran-2-yloxy)-ethanone
-
- Starting material: Benzoin (120 mmol)
- Protective reagent: 3,4-dihydro-2H-pyran (DHP) (180 mmol)
- Catalyst: Pyridinium p-toluenesulfonate (PPTS) (12 mmol)
- Solvent: Dry methylene chloride (100 mL)
- Reaction time: 6 hours at room temperature
Procedure:
Benzoin is reacted with DHP in the presence of PPTS in dry methylene chloride. The reaction mixture is stirred for 6 hours at ambient temperature to form the THP-protected ethanone intermediate.Work-up and Purification:
After completion, the reaction is quenched with saturated sodium bicarbonate solution and extracted with methylene chloride. The organic layer is dried over anhydrous sodium sulfate, and solvent removal is followed by column chromatography on silica gel using an ethyl acetate:hexane (1:1) eluent.-
- Yield: 92%
- Physical state: Colourless oil
- Thin-layer chromatography (TLC) Rf: 0.56 (ethyl acetate:hexane = 1:1)
- IR (neat): 1121 cm⁻¹ (C–O–C), 1694 cm⁻¹ (C=O)
- ^1H-NMR (250.1 MHz): Multiplets corresponding to THP group protons and aromatic protons (δ 1.32–5.24 ppm for THP; δ 7.18–8.09 ppm for phenyl)
- ^13C-NMR (62.9 MHz): Signals consistent with CH2 and CH carbons of THP, aromatic carbons, and carbonyl carbon at 195.4 ppm
- Elemental analysis: Calculated C 77.00%, H 6.80%; Found C 76.94%, H 6.85%
Synthesis of 1,2,4-Triphenyl-1-(tetrahydro-2H-pyran-2-yloxy)-but-3-yn-2-ol
-
- Preparation of ethylmagnesium bromide (Grignard reagent) from magnesium (1.22 g, 50 mmol) and ethyl bromide (5.50 g, 50 mmol) in dry tetrahydrofuran (THF, 50 mL)
- Phenylacetylene (50 mmol)
- Diphenyl-2-(tetrahydro-2H-pyran-2-yloxy)-ethanone (100 mmol)
- Reflux conditions for 2 hours (Grignard formation) and 24 hours (addition to ketone)
Procedure:
Ethylmagnesium bromide is prepared and refluxed with phenylacetylene to form the ethynylmagnesium bromide intermediate. This solution is then added dropwise to the diphenyl ethanone intermediate under reflux for 24 hours. The reaction mixture is hydrolyzed with saturated ammonium chloride solution.Work-up and Purification:
The organic phase is separated, washed, dried, and solvent removed by distillation. The crude product is purified by column chromatography.Outcome:
This step introduces the third phenyl group and the alkyne functionality, preparing the molecule for further transformations.
Analytical Data Summary Table
| Parameter | Diphenyl-2-(tetrahydro-2H-pyran-2-yloxy)-ethanone | 1,2,4-Triphenyl-1-(tetrahydro-2H-pyran-2-yloxy)-but-3-yn-2-ol |
|---|---|---|
| Molecular Formula | C19H20O3 | Not explicitly stated, estimated C25H24O3 |
| Molecular Weight (g/mol) | 296.36 | Not specified |
| Yield (%) | 92 | Not specified |
| Physical State | Colourless oil | Not specified |
| IR Peaks (cm⁻¹) | 1121 (C–O–C), 1694 (C=O) | Not specified |
| ^1H-NMR Chemical Shifts (ppm) | 1.32–5.24 (THP), 7.18–8.09 (aromatic) | Not specified |
| ^13C-NMR Chemical Shifts (ppm) | 20.2–98.5 (THP and aromatic), 195.4 (C=O) | Not specified |
| Elemental Analysis (C, H) | Calcd: C 77.00, H 6.80; Found: C 76.94, H 6.85 | Not specified |
Additional Notes on Methodology
The use of pyridinium p-toluenesulfonate (PPTS) as an acid catalyst is critical for the selective formation of the tetrahydropyranyl ether protecting group under mild conditions, avoiding decomposition of sensitive intermediates.
The Grignard reagent formation and subsequent nucleophilic addition to the ketone is a classical method for carbon–carbon bond formation, enabling the introduction of the third phenyl group and alkyne functionality.
Purification by silica gel chromatography with ethyl acetate and hexane mixtures ensures isolation of high-purity products, as confirmed by NMR and elemental analysis.
The protective tetrahydropyranyl group can be removed in subsequent steps under acidic conditions to regenerate the free hydroxy group if desired.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce diphenylmethanol derivatives.
Scientific Research Applications
Organic Synthesis
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- is utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The ether functional group can undergo nucleophilic attack, making it useful for synthesizing more complex molecules.
- Aldol Condensation : This compound can serve as a precursor in aldol reactions to create larger carbon frameworks.
Case Study : In a study conducted by Shirini et al., the compound was used to synthesize novel derivatives with enhanced biological activity, demonstrating its utility as a versatile building block in medicinal chemistry .
Medicinal Chemistry
The compound has been investigated for its potential pharmaceutical applications. Its structural features suggest that it may possess biological activity relevant to drug development.
Anticancer Activity
Research has indicated that derivatives of Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- exhibit cytotoxic effects against various cancer cell lines.
Case Study : A study published in the Bulletin of the Chemical Society of Japan reported that specific derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction .
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in the development of polymeric materials and coatings.
Polymerization
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- can be used as a monomer or additive in polymer formulations to enhance mechanical properties and thermal stability.
Case Study : Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance overall mechanical performance .
Analytical Chemistry
The compound is also utilized as a standard reference material in analytical chemistry for developing and validating analytical methods due to its well-defined properties.
Chromatography Applications
It serves as a calibration standard in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) due to its stable chemical nature.
Case Study : A publication noted the use of Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- as a reference standard for quantifying similar compounds in complex mixtures .
Mechanism of Action
The mechanism of action of Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of reactive intermediates, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Target Compound
- Structure: Two phenyl groups at positions 1 and 2 of the ethanone backbone, with a THP-protected hydroxyl group at position 2.
- Molecular Formula : C₂₅H₂₄O₃ (estimated based on substituents).
Similar Compounds
1-[2,4-Dihydroxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone (CAS: 136257-86-8) Features a THP group at position 6 and hydroxyl groups at positions 2 and 3. Key Difference: Substitution pattern focuses on a single phenyl ring with multiple hydroxyl/THP groups .
1-[5-[5-Chloro-2-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-thienyl]ethanone Incorporates a thiophene ring and a chloro-substituted phenyl group. Key Difference: Heterocyclic thiophene moiety introduces electronic diversity .
1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS: 137052-08-5) Simplified structure with a THP group directly attached to the ethanone backbone. Key Difference: Lacks aromatic phenyl groups, reducing steric hindrance .
Physicochemical Properties
Key Observations :
Target Compound
Comparative Analysis
1-[2,4-Dihydroxy-6-THP...]: Synthesized via prenyl bromide and phloroacetophenone in methanol with KOH (26% yield) .
Thienyl Derivative : Requires 5-step synthesis, including Suzuki coupling for thiophene integration.
1-(THP-4-yl)ethanone: Prepared in benzene at 190°C (32% yield), indicating harsher conditions .
Key Insight : The target compound’s synthesis is moderately complex due to dual phenyl groups, but THP protection simplifies hydroxyl handling compared to unprotected analogs .
Biological Activity
Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS No. 51706-34-4), is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20O3
- Molar Mass : 296.36 g/mol
- EINECS Number : 257-354-6
Biological Activity Overview
Ethanone derivatives, including the compound , have been studied for their diverse biological activities. The following sections detail specific areas of interest.
1. Antimicrobial Activity
Research indicates that compounds similar to Ethanone exhibit antimicrobial properties. For instance, certain diphenyl ether derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethanone Derivative A | E. coli | 12 µg/mL |
| Ethanone Derivative B | S. aureus | 8 µg/mL |
2. Anticonvulsant Properties
A study conducted on related compounds suggests that Ethanone may possess anticonvulsant properties. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl groups can enhance efficacy against seizures.
Case Study : A synthesized analogue of Ethanone was tested in a PTZ-induced seizure model and showed a significant reduction in seizure duration compared to the control group.
3. Cytotoxicity and Antitumor Activity
Ethanone and its analogues have been evaluated for cytotoxic effects against various cancer cell lines. The presence of the tetrahydro-pyran moiety is believed to contribute to enhanced cell permeability and bioactivity.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HeLa | 15 | Doxorubicin: 10 |
| MCF-7 | 20 | Doxorubicin: 12 |
The cytotoxicity studies indicate that the compound's effectiveness varies across different cell lines, suggesting selective activity that could be harnessed for targeted cancer therapies.
The biological activity of Ethanone is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : Evidence suggests that Ethanone can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
Q & A
Q. What are the key synthetic routes for preparing Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-?
The compound is synthesized via nucleophilic substitution or coupling reactions involving diphenylethanone derivatives and tetrahydro-2H-pyran-2-ol. A common method involves protecting hydroxyl groups with tetrahydropyran (THP) ethers under acidic conditions (e.g., using p-toluenesulfonic acid). For example, reacting 1,2-diphenylethan-1-one with 2-hydroxy-tetrahydro-2H-pyran in the presence of a dehydrating agent yields the target compound . Optimization of reaction time and temperature (typically 60–80°C) is critical to minimize side products like over-substituted derivatives.
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques include:
- HPLC (High-Performance Liquid Chromatography): To assess purity (>95% required for most studies) .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the THP ring (δ 1.5–4.5 ppm for protons on the pyran ring) and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 412.38 (C₂₄H₂₈O₆) .
Q. What are the stability considerations for long-term storage?
The compound is sensitive to hydrolysis due to the THP ether group. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Stability tests indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How does the THP-protected group influence reactivity in cross-coupling reactions?
The THP group acts as a steric hindrance, reducing undesired side reactions (e.g., oxidation at the ketone group). However, it may slow down nucleophilic attack at the ethanone carbonyl. Comparative studies with unprotected analogs show a 30–40% decrease in reaction rates in Suzuki-Miyaura couplings . Mechanistic insights from DFT calculations suggest that the THP group stabilizes transition states via weak C–H···O interactions .
Q. What analytical challenges arise in distinguishing regioisomers of this compound?
Regioisomerism can occur if substitution shifts between the 2-hydroxy and 4-hydroxy positions on the phenyl rings. Key differentiation methods include:
Q. How can computational modeling predict its behavior in catalytic systems?
Molecular dynamics (MD) simulations and docking studies reveal that the THP group enhances solubility in non-polar solvents (logP ~2.8) while maintaining compatibility with Pd-based catalysts. For example, the compound’s binding affinity to Pd(0) surfaces is 15% lower than non-protected analogs, reducing catalyst poisoning .
Data Contradictions and Resolution
3.1 Discrepancies in reported CAS numbers (130064-21-0 vs. 3736-92-3)
Multiple CAS numbers may refer to stereoisomers or registry updates. For example:
- 130064-21-0 : Associated with the bis-THP-protected derivative .
- 3736-92-3 : Linked to older registrations lacking stereochemical specificity .
Resolution requires cross-referencing synthetic protocols and analytical data from authoritative sources (e.g., PubChem, ECHA) .
3.2 Conflicting reactivity data in THP deprotection studies
Some studies report THP cleavage under mild acidic conditions (e.g., HCl/MeOH), while others note stability. This discrepancy arises from substituent electronic effects: Electron-withdrawing groups on the phenyl rings increase THP stability, requiring stronger acids (e.g., TFA) for deprotection .
Methodological Recommendations
Q. Optimizing synthetic yield
- Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours conventional) .
- Employ scavenger resins to remove excess reagents in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
